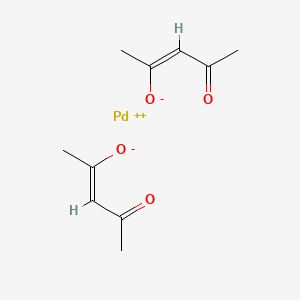

Palladium(II) acetylacetonate

Description

Properties

IUPAC Name |

(Z)-4-oxopent-2-en-2-olate;palladium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Pd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDRQYIYVJVOPF-FDGPNNRMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14024-61-4 | |

| Record name | Palladium bis(acetoacetonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium (II) di(4-oxopent-2-en-2-oate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Palladium(II) acetylacetonate chemical properties and structure

An In-Depth Technical Guide to Palladium(II) Acetylacetonate: Structure, Properties, and Applications

Executive Summary

This compound, denoted as Pd(acac)₂, is a cornerstone organometallic complex widely employed as a catalyst precursor in organic synthesis and as a source material for palladium thin films and nanoparticles.[1][2] Its chemical formula is C₁₀H₁₄O₄Pd, and it is systematically named Bis(2,4-pentanedionato-O,O')-palladium(II).[3][4] This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of its molecular structure, physicochemical properties, synthesis protocols, and critical applications. The narrative emphasizes the causal relationships behind its chemical behavior and provides validated experimental methodologies grounded in authoritative literature.

Molecular Structure and Bonding

The utility of Pd(acac)₂ is fundamentally derived from its well-defined and stable coordination geometry. Understanding this structure is critical to appreciating its reactivity and role as a catalyst precursor.

Coordination Geometry and Symmetry

This compound adopts a square-planar coordination geometry around the central Pd(II) ion, which is characteristic of d⁸ metal complexes.[5][6] The two acetylacetonate (acac) ligands are bidentate, coordinating to the palladium center through their two oxygen atoms to form stable five-membered chelate rings.[7] This chelation contributes significantly to the compound's thermal stability. The molecule is relatively planar and possesses an idealized D₂h point group symmetry.[1] X-ray crystallography has confirmed this structure, revealing the precise bond lengths and angles that define its geometry.[8][9]

Figure 1: Molecular Structure of this compound.

Electronic Structure and Ligand Bonding

The acetylacetonate ligand is the deprotonated form of acetylacetone, a β-diketone. The negative charge is delocalized across the O-C-C-C-O framework, which is reflected in the C-C and C-O bond lengths being intermediate between single and double bonds. This delocalization is a key feature of the ligand's electronic structure and its ability to form stable metal complexes. The bonding to the palladium center can be described as a donation of electron density from the oxygen lone pairs into the vacant d-orbitals of the Pd(II) ion.

Physicochemical Properties

The physical and chemical properties of Pd(acac)₂ dictate its handling, storage, and suitability for various applications.

| Property | Value | Source(s) |

| CAS Number | 14024-61-4 | [1][3] |

| Molecular Formula | C₁₀H₁₄O₄Pd | [1][3][10] |

| Molecular Weight | 304.64 g/mol | [3][10] |

| Appearance | Yellow to orange crystalline powder/solid | [1][11][12] |

| Melting Point | 190-205 °C (decomposes) | [12][13][14] |

| Solubility | Soluble in benzene, chloroform; low solubility in water | [12][15] |

| Thermal Stability | Sublimes at 100-160 °C under inert atmosphere | [14][16][17] |

Table 1: Key Physicochemical Properties of this compound.

Physical State and Solubility

Pd(acac)₂ is a yellow, air-stable solid at room temperature.[1][11] Its nonpolar, coordination-saturated structure renders it soluble in many organic solvents such as benzene, chloroform, and acetone, but poorly soluble in water.[12][15] This solubility profile is advantageous for its use in homogeneous catalysis in organic media.

Thermal Stability and Decomposition

A critical property for applications like Chemical Vapor Deposition (CVD) is its thermal behavior. Pd(acac)₂ sublimes without significant decomposition in the temperature range of 100-160 °C under an inert atmosphere like helium or argon.[2][16][17] At higher temperatures, it undergoes thermal decomposition to yield palladium metal, palladium oxide, or palladium carbide, depending on the atmosphere.[17][18] It is notably unstable in the presence of hydrogen, even at lower temperatures.[16]

Spectroscopic Signature

Spectroscopic analysis is essential for identity confirmation and for studying its reactions.

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is relatively simple due to the molecule's symmetry, typically showing two main signals: a singlet for the methyl protons (CH₃) and a singlet for the methine proton (CH) of the acac backbone.[19][20] ³¹P NMR is a powerful tool for studying the interaction of Pd(acac)₂ with phosphine ligands, a common first step in the formation of active catalysts.[19][21]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic strong absorption bands corresponding to the C=C and C=O stretching vibrations of the delocalized chelate ring, typically observed in the region of 1520-1580 cm⁻¹.[22][23] The absence of a broad O-H stretch (around 3000 cm⁻¹) confirms the deprotonation of the acetylacetone ligand.

Synthesis and Characterization

While commercially available, understanding the synthesis of Pd(acac)₂ provides insight into potential impurities and quality control. The most common laboratory-scale synthesis relies on the precipitation of the complex from an aqueous solution.

Rationale for Precursor Selection

Palladium(II) chloride (PdCl₂) is a common and cost-effective starting material.[13] The synthesis involves the displacement of the chloride ligands by the acetylacetonate ligands. The choice of a basic medium in the final step is crucial; acetylacetone is a weak acid, and deprotonation is required for it to act as a chelating ligand. The pH adjustment facilitates this deprotonation and subsequent precipitation of the neutral, water-insoluble Pd(acac)₂ complex.

Experimental Protocol: Synthesis from Palladium(II) Chloride

This protocol is adapted from established methods and is designed to be self-validating through clear observational checkpoints.[13]

Step 1: Preparation of Palladium Precursor Solution

-

Dissolve palladium(II) chloride (PdCl₂) in a minimal amount of concentrated hydrochloric acid. The HCl is necessary to form the water-soluble tetrachloropalladinate([PdCl₄]²⁻) complex.

-

Stir the mixture until a clear, dark solution is obtained.

Step 2: Addition of Ligand

-

To the stirred palladium solution, add a stoichiometric amount (or slight excess) of acetylacetone (Hacac).

-

Continue stirring. The solution should remain clear at this stage as the ligand exchange has not yet been driven to completion.

Step 3: Precipitation of Product

-

Slowly add an aqueous alkali hydroxide solution (e.g., 4M NaOH) dropwise while vigorously stirring.

-

Monitor the pH of the solution. As the pH approaches 7-8, a yellow precipitate of Pd(acac)₂ will form. The base deprotonates the Hacac, allowing it to coordinate with the Pd(II) center and precipitate the neutral complex.

-

Continue adding the base until precipitation is complete (pH ~7.5).

Step 4: Isolation and Purification

-

Isolate the precipitated yellow solid by vacuum filtration.

-

Wash the solid thoroughly with deionized water to remove inorganic salts (e.g., NaCl).

-

Finally, wash with a small amount of a non-solvent like ethanol or ether to facilitate drying.

-

Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C).

Validation: A successful synthesis yields a canary yellow, finely crystalline solid with a melting point corresponding to literature values (decomposition around 190-205 °C).[13]

Figure 2: Workflow for the Synthesis of this compound.

Core Applications in Catalysis

Pd(acac)₂ is rarely the catalytically active species itself. Instead, it serves as a robust, air-stable, and soluble precursor to the low-valent palladium species (typically Pd(0)) that enter the catalytic cycle.[1][24]

Role as a Catalyst Precursor

In many cross-coupling reactions, Pd(acac)₂ is combined with phosphine ligands and, often, a reducing agent or a reaction partner that can facilitate reduction.[24] The phosphines displace the acac ligands and the resulting complex is more readily reduced to the active Pd(0) species, which can then initiate the catalytic cycle via oxidative addition. Its use is widespread in reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[6][14]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of Pd(acac)₂ as a pre-catalyst for a fundamental C-C bond-forming reaction.

Objective: To couple an aryl halide (e.g., 4-bromotoluene) with an arylboronic acid (e.g., phenylboronic acid).

Reagents & Setup:

-

Reaction Vessel: A Schlenk flask or similar oven-dried glassware under an inert atmosphere (N₂ or Ar).

-

Reactants: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol).

-

Pre-catalyst: Pd(acac)₂ (0.01-0.02 mmol, 1-2 mol%).

-

Ligand: A suitable phosphine, e.g., triphenylphosphine (PPh₃) (0.02-0.04 mmol).

-

Base: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).

-

Solvent: A suitable solvent system, e.g., a mixture of toluene and water.

Procedure:

-

To the reaction vessel, add the aryl halide, arylboronic acid, Pd(acac)₂, and phosphine ligand.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the solvent and the aqueous base solution via syringe.

-

Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality: The base is essential for activating the boronic acid to form a more nucleophilic boronate species. The phosphine ligand stabilizes the Pd(0) intermediate and influences the rate and selectivity of the reaction. The Pd(acac)₂ is reduced in situ to Pd(0), which then enters the catalytic cycle.

Figure 3: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Safety and Handling Protocols

Proper handling of Pd(acac)₂ is imperative due to its potential health hazards.

Hazard Identification

Pd(acac)₂ is classified as hazardous.[25][26] Users must consult the latest Safety Data Sheet (SDS) before handling.[11][26][27]

| Hazard Class | GHS Statement | Source(s) |

| Acute Oral Toxicity | H302: Harmful if swallowed | [11][26] |

| Skin Irritation | H315: Causes skin irritation | [26] |

| Eye Irritation | H319: Causes serious eye irritation | [26] |

| Skin Sensitization | H317: May cause an allergic skin reaction | [25] |

| Respiratory Irritation | H335: May cause respiratory irritation | [11][26] |

Table 2: GHS Hazard Information for this compound.

Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[11][26]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[26][28]

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][28]

Emergency Procedures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[11]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[26]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide assistance and seek medical attention.[11][26]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]

References

-

Title: Crystal Structure of (Acetylacetonato)bis(diethylamine)this compound at −170°C Source: Bulletin of the Chemical Society of Japan / Oxford Academic URL: [Link]

-

Title: Material Safety Data Sheet - Palladium(ii)acetylacetonate, 35% pd Source: Cole-Parmer URL: [Link]

-

Title: The Crystal Structure of (Acetylacetonato)bis(diethylamine)this compound at −170°C Source: Semantic Scholar URL: [https://www.semanticscholar.org/paper/The-Crystal-Structure-of-(Acetylacetonato)bis(diet-Kotake-Sei/e1124430f878b27387d3a2469493a74338787f0b]([Link]

-

Title: this compound Source: ResearchGate URL: [Link]

-

Title: THE SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS(ACETYLACETONATO) PALLADIUM (II) PHOSPHINE COMPLEXES Source: Texas Tech University URL: [Link]

-

Title: Palladium(II) acetate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Palladium Acetylacetonate Source: American Elements URL: [Link]

-

Title: Palladium(II) bis(acetylacetonate) - Wikipedia Source: Wikipedia URL: [Link]

- Title: Process for preparing palladium(II)

-

Title: 1 H NMR spectra of [(acac) 2 Pd&1] 6+ (D 2 O, 200 MHz) at elevated... Source: ResearchGate URL: [Link]

-

Title: this compound Source: NIST WebBook URL: [Link]

-

Title: SAFETY DATA SHEET - this compound Source: AFG Bioscience LLC URL: [Link]

-

Title: this compound Source: ChemBK URL: [Link]

-

Title: this compound | C10H14O4Pd Source: PubChem URL: [Link]

-

Title: Palladium(ii)-Acetylacetonato Complexes with Mesoionic Carbenes: Synthesis, Structures and Their Application in the Suzuki-Miyaura Cross Coupling Reaction Source: MDPI URL: [Link]

-

Title: Thermal behavior of palladium (II) acetylacetonate Source: ResearchGate URL: [Link]

-

Title: Chemical Properties of this compound (CAS 14024-61-4) Source: Cheméo URL: [Link]

-

Title: (A) ³¹P NMR (202 MHz) spectra of the reaction between Pd(acac)2 and two... Source: ResearchGate URL: [Link]

-

Title: Infrared spectra of Pd(acac) 2 in KBr tablets at different dilutions Source: ResearchGate URL: [Link]

-

Title: Insights into the mechanism of active catalyst generation for the PdII(acac)2/PPh3 system in the context of telomerization of 1,3-butadiene Source: Royal Society of Chemistry URL: [Link]

-

Title: IR spectra of Pd(acac) 2 modified silica Source: ResearchGate URL: [Link]

-

Title: Sublimation and deposition behaviour of palladium (II) acetylacetonate Source: The European Physical Journal Applied Physics URL: [Link]

- Title: The Synthetic Method of Bis(acetylacetonate)palladium(Ⅱ)

-

Title: Sublimation and deposition behaviour of palladium (II) acetylacetonate Source: ResearchGate URL: [Link]

-

Title: Cas 14024-61-4, this compound Source: LookChem URL: [Link]

-

Title: Palladium (ii), bis(acetylacetonato)- Source: NIST WebBook URL: [Link]

Sources

- 1. Palladium(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 2. alfachemic.com [alfachemic.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 14024-61-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. americanelements.com [americanelements.com]

- 8. academic.oup.com [academic.oup.com]

- 9. The Crystal Structure of (Acetylacetonato)bis(diethylamine)this compound at −170°C | Semantic Scholar [semanticscholar.org]

- 10. scbt.com [scbt.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chembk.com [chembk.com]

- 13. US3960909A - Process for preparing palladium(II)acetylacetonate - Google Patents [patents.google.com]

- 14. This compound 99 14024-61-4 [sigmaaldrich.com]

- 15. Cas 14024-61-4,this compound | lookchem [lookchem.com]

- 16. Sublimation and deposition behaviour of palladium (II) acetylacetonate | The European Physical Journal Applied Physics (EPJ AP) [epjap.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Insights into the mechanism of active catalyst generation for the Pd II (acac) 2 /PPh 3 system in the context of telomerization of 1,3-butadiene - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02171E [pubs.rsc.org]

- 25. fishersci.com [fishersci.com]

- 26. file.medchemexpress.com [file.medchemexpress.com]

- 27. merckmillipore.com [merckmillipore.com]

- 28. afgsci.com [afgsci.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Palladium(II) Acetylacetonate

Introduction

Palladium(II) acetylacetonate, with the chemical formula Pd(C₅H₇O₂)₂, is a widely utilized organometallic compound in the fields of catalysis, materials science, and drug development.[1][2][3] This yellow, crystalline solid serves as a crucial precursor for the synthesis of various palladium-containing catalysts and nanomaterials.[1][4][5] Its well-defined structure, stability, and solubility in common organic solvents make it an ideal starting material for a multitude of chemical transformations.[6] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers and professionals.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound typically involves the reaction of a palladium(II) source with acetylacetone (acacH). The choice of the palladium precursor and reaction conditions can significantly influence the yield and purity of the final product. A common and reliable method utilizes palladium(II) chloride (PdCl₂) as the starting material.

Underlying Principles of the Synthesis

The core of the synthesis is a ligand exchange reaction. Acetylacetone exists in equilibrium with its enol tautomer. In the presence of a base, the enol form is deprotonated to form the acetylacetonate anion (acac⁻). This anion then acts as a bidentate ligand, coordinating to the palladium(II) ion through its two oxygen atoms, displacing the chloride ions. The reaction is typically carried out in a suitable solvent that can facilitate the dissolution of the reactants and the precipitation of the product.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where successful execution of each step ensures the desired outcome.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Hydrochloric acid (HCl), concentrated

-

Acetylacetone (C₅H₈O₂)

-

Sodium hydroxide (NaOH) solution, 4 N

-

Deionized water

-

Methanol

Equipment:

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator paper

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution of Palladium(II) Chloride: In a well-ventilated fume hood, dissolve the desired amount of palladium(II) chloride in a minimal amount of hot, concentrated hydrochloric acid.[7] This step is crucial as it forms the tetrachloropalladinate(II) anion ([PdCl₄]²⁻), which is more soluble and reactive than solid PdCl₂. The solution should be stirred until all the solid has dissolved, resulting in a clear, dark brown solution.[7]

-

Addition of Acetylacetone: To the stirred solution, add a stoichiometric amount of acetylacetone.[7] Continue stirring until the solution becomes clear.[7]

-

pH Adjustment and Precipitation: Carefully and slowly add a 4 N sodium hydroxide solution dropwise to the reaction mixture while continuously monitoring the pH. The target pH for the precipitation of this compound is between 7 and 8.[7] As the pH increases, the solution will turn from brown to a bright yellow, and a yellow precipitate will form. This step must be performed slowly to avoid the formation of palladium hydroxides.

-

Isolation and Washing: Once the precipitation is complete, filter the yellow solid using a Büchner funnel.[7] It is critical to wash the collected solid thoroughly with deionized water to remove any inorganic chloride impurities.[7] The absence of chloride in the washings can be confirmed by testing a sample of the filtrate with a silver nitrate solution.

-

Drying: Dry the purified this compound in a drying oven at a low temperature (e.g., 50°C) under vacuum to obtain a fine, canary yellow crystalline powder.[7]

Safety Precautions

-

This compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[8][9]

-

Always handle the compound in a well-ventilated fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10]

-

Avoid breathing dust, vapor, mist, or gas.[8]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound provides valuable information about the ligand environment. In a suitable deuterated solvent (e.g., CDCl₃), the spectrum typically shows a sharp singlet for the methine proton (CH) of the acac ligand around 5.1-5.2 ppm.[11] The methyl protons (CH₃) appear as a singlet at approximately 1.7-1.8 ppm.[11] The integration of these peaks should be in a 1:6 ratio, corresponding to the single methine proton and the six methyl protons of the two acac ligands.

-

¹³C NMR: The carbon-13 NMR spectrum further confirms the structure. Key signals include the carbonyl carbons (C=O) around 185 ppm, the methine carbon (CH) near 99 ppm, and the methyl carbons (CH₃) at approximately 28 ppm.[11]

2. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination of the acetylacetonate ligand to the palladium center. The spectrum of Pd(acac)₂ exhibits characteristic absorption bands:

-

C=O and C=C Stretching Vibrations: Strong bands in the region of 1500-1600 cm⁻¹ are attributed to the coupled stretching vibrations of the C=O and C=C bonds within the chelate ring.[12][13] Specifically, bands around 1568 cm⁻¹ and 1527 cm⁻¹ are characteristic.[12]

-

Absence of Free C=O: The absence of a strong absorption band around 1700 cm⁻¹, which is characteristic of the free acetylacetone ligand, confirms the coordination of both oxygen atoms to the palladium ion.

3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight of the complex. The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 304.64 g/mol .[2][14][15] Fragmentation patterns can also provide structural information.

Analytical Characterization

1. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and palladium in the synthesized compound. The experimentally determined percentages should be in close agreement with the calculated theoretical values for the molecular formula C₁₀H₁₄O₄Pd.

| Element | Theoretical % |

| Carbon (C) | 39.42 |

| Hydrogen (H) | 4.63 |

| Palladium (Pd) | 34.94 |

Table 1: Theoretical elemental composition of this compound.[7]

2. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound. The analysis reveals a square-planar coordination geometry around the palladium(II) center, with the two acetylacetonate ligands acting as bidentate chelators.[11]

Thermal Analysis

Thermogravimetric analysis (TGA) can be employed to study the thermal stability and decomposition of the compound. This compound is known to sublime in the temperature range of 100-160°C in an inert atmosphere, a property that is exploited in chemical vapor deposition (CVD) applications.[4][16] At higher temperatures, it undergoes thermal decomposition.[4][17]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying scientific principles, researchers and professionals can confidently prepare and validate this important palladium complex for a wide range of applications in catalysis and materials science. The combination of robust synthetic methods and comprehensive characterization techniques ensures the production of high-purity material, which is paramount for reproducible and reliable scientific outcomes.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Palladium(ii)acetylacetonate, 35% pd. Retrieved from [Link]

- Childs, S. R. (1984). THE SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS(ACETYLACETONATO) PALLADIUM (II) PHOSPHINE COMPLEXES. Texas Tech University.

- Google Patents. (n.d.). US3960909A - Process for preparing palladium(II)acetylacetonate.

-

ResearchGate. (n.d.). Thermal behavior of palladium (II) acetylacetonate | Request PDF. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Palladium(II) acetate. Retrieved from [Link]

-

AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

RePhyChem. (2008, November 1). Model-fitting and model-free analysis of thermal decomposition of palladium acetylacetonate [Pd(acac)₂]. Retrieved from [Link]

-

MDPI. (2018, February 27). Palladium(ii)-Acetylacetonato Complexes with Mesoionic Carbenes: Synthesis, Structures and Their Application in the Suzuki-Miyaura Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of [(acac)₂Pd&1]⁶⁺ (D₂O, 200 MHz) at elevated.... Retrieved from [Link]

-

NIST. (n.d.). This compound - Mass spectrum (electron ionization). Retrieved from [Link]

-

ResearchGate. (n.d.). (A) ³¹P NMR (202 MHz) spectra of the reaction between Pd(acac)₂ and two.... Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Insights into the mechanism of active catalyst generation for the PdII(acac)₂/PPh₃ system in the context of telomerization of 1,3-butadiene. Chemical Science, 6(10), 5673-5681. [Link]

-

ResearchGate. (n.d.). IR spectra of Pd(acac)₂ modified silica: 1 -Pd2g (0.1 wt. % Pd), 2.... Retrieved from [Link]

-

American Chemical Society. (2022). Designable Multiphase Nanocrystals Based on Phase Rearrangement. Journal of the American Chemical Society, 144(51), 23467-23476. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN1737006A - The Synthetic Method of Bis(acetylacetonate)palladium(Ⅱ).

-

Wikipedia. (2023, April 19). Palladium(II) bis(acetylacetonate). Retrieved from [Link]

-

ResearchGate. (n.d.). Sublimation and deposition behaviour of palladium (II) acetylacetonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of Pd(acac)₂ in KBr tablets at different dilutions. Retrieved from [Link]

Sources

- 1. alfachemic.com [alfachemic.com]

- 2. scbt.com [scbt.com]

- 3. Palladium(II) bis(acetylacetonate) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN1737006A - The Synthetic Method of Bis(acetylacetonate)palladium(â ¡) - Google Patents [patents.google.com]

- 7. US3960909A - Process for preparing palladium(II)acetylacetonate - Google Patents [patents.google.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound MSDS - 807103 - Merck [merckmillipore.com]

- 10. afgsci.com [afgsci.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound [webbook.nist.gov]

- 15. This compound | C10H14O4Pd | CID 3035388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dspace.ffh.bg.ac.rs [dspace.ffh.bg.ac.rs]

A Comprehensive Technical Guide to the Solubility of Palladium(II) Acetylacetonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of Palladium(II) acetylacetonate, a pivotal organometallic complex in catalysis and materials science. This document delves into the quantitative and qualitative solubility of this compound in a range of common organic solvents, explores the physicochemical factors governing its solubility, and furnishes detailed, field-proven experimental protocols for its determination. This guide is designed to equip researchers, scientists, and professionals in drug development and related fields with the critical knowledge and practical methodologies required for the effective utilization of this versatile palladium precursor.

Introduction: The Significance of this compound and Its Solubility

This compound, with the chemical formula Pd(C₅H₇O₂)₂, is a coordination complex of significant interest in various chemical disciplines.[1] Its utility as a catalyst precursor in a multitude of organic transformations, including cross-coupling reactions, and in the fabrication of nanomaterials, is well-established.[2][3] The efficacy of this compound in these applications is intrinsically linked to its solubility in organic solvents, which dictates the homogeneity of reaction mixtures, influences reaction kinetics, and is a critical parameter for purification and product isolation.

A thorough understanding of its solubility profile allows for the rational selection of solvents for specific applications, ensuring optimal performance and reproducibility. This guide aims to provide a centralized resource for this vital information, bridging the gap between theoretical knowledge and practical application.

Quantitative Solubility of this compound

Precise quantitative solubility data is paramount for designing and scaling up chemical processes. The following table summarizes the available quantitative solubility data for this compound in select organic solvents at specified temperatures. The data is derived from a seminal study by West and Riley, providing a valuable baseline for experimental design.[2][3][4]

| Organic Solvent | Temperature (°C) | Solubility (% w/w) | Solubility (g/L) | Molar Solubility (mol/L) |

| Heptane | 20 | Soluble | - | - |

| Benzene | 20 | 1.2 | ~10.6 | ~0.035 |

| Benzene | 40 | 2.2 | ~19.5 | ~0.064 |

| Toluene | 20 | 0.56 | ~4.9 | ~0.016 |

| Toluene | 40 | 1.4 | ~12.2 | ~0.040 |

| Acetylacetone | 20 | 1.2 | ~11.7 | ~0.038 |

| Acetylacetone | 40 | 0.05 | ~0.5 | ~0.0016 |

*Calculated values based on the reported % w/w and the density of the solvent at or near the specified temperature. These values should be considered estimates.

Factors Influencing the Solubility of this compound

The solubility of this compound is a multifactorial property governed by the interplay of solute-solvent interactions, temperature, and the presence of other chemical species.

Solvent Polarity and Molecular Interactions

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound is a non-polar coordination complex. The acetylacetonate ligands effectively shield the central palladium ion, resulting in a molecule with a predominantly non-polar character. Consequently, it exhibits higher solubility in non-polar or weakly polar organic solvents such as benzene, toluene, and chloroform.[5] In contrast, it is practically insoluble in highly polar solvents like water.[5] The dissolution process in non-polar solvents is driven by favorable van der Waals forces between the complex and the solvent molecules.

Temperature Effects

As indicated in the quantitative data table, the solubility of this compound in benzene and toluene increases with temperature.[2][3][4] This is a common trend for the dissolution of solid solutes in liquid solvents, as the process is often endothermic. The added thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of the solute and solvent molecules. However, it is noteworthy that in acetylacetone, the solubility decreases with an increase in temperature, suggesting a more complex dissolution behavior in its own ligand as a solvent.[2][3][4]

Common Ion Effect and Ligand Exchange

The presence of a common ion, in this case, the acetylacetonate anion, can influence the solubility of this compound. According to Le Chatelier's principle, an excess of the acetylacetonate ligand in the solution could potentially decrease the solubility of the complex. Furthermore, in the presence of other coordinating ligands, ligand exchange reactions can occur, leading to the formation of new complexes with different solubility profiles.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the solubility of this compound in organic solvents. These protocols are designed to be self-validating and are grounded in established analytical techniques.

Gravimetric Method (Shake-Flask Method)

This classic and robust method directly measures the mass of the dissolved solute in a saturated solution.[6]

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound into a sealable, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly and place it in a constant-temperature shaker or on a magnetic stir plate within a temperature-controlled bath.

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Isolation of the Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle completely. This can be facilitated by centrifugation.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled volumetric pipette to avoid temperature-induced precipitation.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a round-bottom flask).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or using a rotary evaporator at a controlled temperature to avoid decomposition of the complex.

-

Once the solvent is completely removed, place the container in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Cool the container in a desiccator before re-weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Caption: Workflow for Gravimetric Solubility Determination.

UV-Vis Spectrophotometric Method

This method is suitable for determining the solubility of compounds that exhibit a distinct absorbance in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[7][8]

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with accurately known concentrations.

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the solvent by scanning one of the standard solutions across a relevant wavelength range.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 4.1.1, step 1).

-

After reaching equilibrium, carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the measured absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents, a critical parameter for its effective application in research and industry. By consolidating available quantitative data, discussing the underlying principles of its solubility, and presenting robust experimental protocols, this document serves as a valuable resource for scientists and professionals. The provided methodologies for solubility determination, including both gravimetric and spectrophotometric approaches, offer practical and reliable means to ascertain this essential property for specific solvent systems and conditions, thereby facilitating more precise and reproducible experimental outcomes.

References

-

West, R., & Riley, R. (1958). The infra-red spectra of metal acetylacetonates in the sodium chloride region. Journal of Inorganic and Nuclear Chemistry, 5(4), 295-303. [Link]

-

Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents. PubMed Central. [Link]

-

Bis(2,4-pentanedionato-O,O')palladium(II). Chongqing Chemdad Co., Ltd.[Link]

-

Solubility of Acetylacetonates of Chromium and Iron in Mixed Organic Solvents. ResearchGate. [Link]

-

Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

-

This compound. ResearchGate. [Link]

-

Palladium Acetylacetonate. American Elements. [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

-

Solubility of two metal-organic ruthenium precursors in supercritical CO2 and their application in supercritical fluid technology. ResearchGate. [Link]

-

Are all metal acetylacetonate precursor salts soluble in ethanol? ResearchGate. [Link]

-

MT 181 - Solubility in organic solvents. CIPAC. [Link]

-

My small acetylacetonate collection. Reddit. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. [Link]

-

GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. University of Technology. [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]

-

Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. CUNY. [Link]

-

Conversion of Acetylene to Benzene Over Palladium. Amanote Research. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Bis(2,4-pentanedionato-O,O')palladium(II) Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Bis(2,4-pentanedionato-O,O')palladium(II) | 14024-61-4 [chemicalbook.com]

- 4. Cas 14024-61-4,this compound | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

The Thermal Lifecycle of a Precursor: An In-Depth Technical Guide to the Stability and Decomposition of Palladium(II) Acetylacetonate

Foreword: The Critical Role of Precursor Integrity in Material Science and Catalysis

In the realms of advanced materials synthesis, catalysis, and pharmaceutical development, the journey from molecular precursor to functional material is one of precision and control. Palladium(II) acetylacetonate, Pd(acac)₂, stands as a cornerstone organometallic precursor, prized for its utility in applications ranging from chemical vapor deposition (CVD) of palladium thin films to a catalyst in intricate cross-coupling reactions. Its efficacy, however, is intrinsically linked to its thermal behavior. Understanding the thermal stability and decomposition pathways of Pd(acac)₂ is not merely an academic exercise; it is a fundamental prerequisite for process optimization, ensuring reproducibility, and ultimately, guaranteeing the performance and safety of the final product.

This technical guide provides a comprehensive exploration of the thermal lifecycle of this compound. We will dissect the nuanced interplay of temperature and atmospheric conditions on its stability, delve into the mechanistic intricacies of its decomposition, and outline the analytical methodologies essential for its characterization. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of this critical precursor.

Thermal Profile of this compound: A Tale of Two Pathways - Sublimation and Decomposition

The thermal behavior of this compound is characterized by two competing processes: sublimation and decomposition. The dominance of one pathway over the other is critically dependent on the temperature and the surrounding atmosphere.

A primary application of Pd(acac)₂ is in Metal-Organic Chemical Vapor Deposition (MOCVD), where its volatility is harnessed to transport the palladium precursor to a substrate surface. For successful and pure film deposition, sublimation must occur without significant thermal decomposition. Studies have established that the optimal temperature range for the sublimation of Pd(acac)₂ is between 100°C and 160°C under an inert atmosphere, such as helium or nitrogen.[1]

Beyond this sublimation window, Pd(acac)₂ begins to undergo irreversible thermal decomposition. The precise onset of decomposition can vary slightly depending on factors such as heating rate and sample purity, but it is generally cited to begin around 190°C to 200°C , with significant decomposition occurring between 200°C and 251°C .[2]

The Influence of the Gaseous Environment: A Decisive Factor in Decomposition Products

The composition of the atmosphere in which Pd(acac)₂ is heated plays a pivotal role in dictating the decomposition mechanism and the nature of the final products. The presence or absence of oxygen fundamentally alters the reaction pathways.

Decomposition in an Inert Atmosphere (Nitrogen or Argon)

In an inert environment, the decomposition of Pd(acac)₂ proceeds through a non-oxidative pathway. Thermogravimetric analysis (TGA) under a nitrogen atmosphere reveals a single-step decomposition process. The primary solid residue of this process is elemental palladium (Pd) .

The volatile byproducts of this anaerobic decomposition have been identified through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The main organic species formed are 2,4-pentanedione and 1-propen-2-ol acetate .[3]

Decomposition in an Oxidative Atmosphere (Air)

When heated in the presence of air, the decomposition of Pd(acac)₂ is an oxidative process. The acetylacetonate ligands are oxidized, leading to a different suite of volatile products and a different solid residue. The primary organic byproduct in an oxidative atmosphere is 2,4-pentanedione .[3] The final solid product is typically palladium(II) oxide (PdO) .[4]

The atmosphere also influences the sublimation and decomposition temperatures. For instance, sublimation is observed at a lower temperature in air (187°C) compared to argon (201°C).[3]

Quantitative Analysis of Thermal Decomposition: A Thermogravimetric Perspective

Thermogravimetric Analysis (TGA) is a cornerstone technique for quantifying the thermal stability of materials. By precisely measuring the change in mass of a sample as a function of temperature, TGA provides invaluable data on decomposition temperatures and the stoichiometry of thermal events. The following table summarizes typical TGA data for the decomposition of Pd(acac)₂ under both inert and oxidative atmospheres.

| Atmosphere | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Nitrogen | ~180 - 250 | ~65% | Single-step decomposition of Pd(acac)₂ to metallic Pd |

| Air | ~180 - 260 | ~60% | Oxidative decomposition of Pd(acac)₂ to PdO |

Note: The theoretical mass percentage of palladium in Pd(acac)₂ is approximately 34.9%, and for PdO, the palladium content is about 87.0%. The observed mass loss in TGA corresponds to the volatilization of the organic ligands.

Energetics of Decomposition: Insights from Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow associated with thermal transitions. A DSC thermogram reveals whether a process is endothermic (absorbs heat) or exothermic (releases heat), providing insights into the energetics of decomposition.

For Pd(acac)₂, the DSC curve typically shows a sharp endothermic peak corresponding to the melting and subsequent decomposition of the complex. In an oxidative atmosphere, exothermic peaks may also be observed due to the combustion of the organic ligands.

Mechanistic Insights into the Decomposition Pathway

While the overall decomposition reactions are well-established, the stepwise mechanism of ligand fragmentation is more complex. Based on kinetic studies and analysis of decomposition products, a plausible mechanism can be proposed. The nonisothermal decomposition in a nitrogen atmosphere has been suggested to follow a single-step reaction, best described by a contracting volume (R3) model.

The apparent activation energy for this process has been determined to be approximately 140.1 ± 1.5 kJ mol⁻¹ . This value provides a quantitative measure of the energy barrier that must be overcome for the decomposition to occur.

The proposed decomposition pathway likely involves the following key steps:

Caption: Proposed decomposition pathway of Pd(acac)₂ in an inert atmosphere.

Experimental Protocols for Thermal Analysis

To ensure the scientific integrity and reproducibility of thermal analysis data, the adoption of standardized experimental protocols is paramount.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of Pd(acac)₂ into a clean, tared TGA crucible (alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA autosampler or manually load it onto the balance.

-

Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset and peak decomposition temperatures from the TGA and its first derivative (DTG) curve, respectively.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of Pd(acac)₂ into a clean, tared aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with the desired gas (e.g., nitrogen or air) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpy changes.

Caption: Workflow for the thermal analysis of this compound.

Conclusion: A Foundation for Rational Process Design

A thorough understanding of the thermal stability and decomposition of this compound is indispensable for its effective and safe utilization. The choice of operating temperature and atmosphere dictates whether the precursor sublimes intact or decomposes, and in the case of decomposition, determines the nature of the final palladium-containing product and the volatile byproducts. The analytical techniques of TGA and DSC provide a robust framework for characterizing these thermal processes, yielding quantitative data that can inform rational process design and optimization. By leveraging the insights presented in this guide, researchers and professionals can enhance the reliability and reproducibility of their work, whether it be in the fabrication of advanced electronic materials, the development of novel catalysts, or the synthesis of complex pharmaceutical intermediates.

References

-

Cominos, V., & Gavriilidis, A. (2001). Sublimation and deposition behaviour of palladium (II) acetylacetonate. The European Physical Journal Applied Physics, 15(3), 229-235. [Link]

-

Yin, G., & Xu, Z. (2005). Thermal behavior of palladium (II) acetylacetonate. Journal of Thermal Analysis and Calorimetry, 81(1), 121-124. [Link]

-

Janković, B., & Mentus, S. (2009). A Kinetic Study of the Nonisothermal Decomposition of Palladium Acetylacetonate Investigated by Thermogravimetric and X-Ray Diffraction Analysis Determination of Distributed Reactivity Model. The Journal of Physical Chemistry A, 113(10), 2014-2024. [Link]

-

Zeng, F. W., Zhang, D., & Spicer, J. B. (2018). Effect of Polymer Structure on Precursor Diffusion and Particle Formation in Polymer Matrix Nanocomposites. Journal of Inorganic and Organometallic Polymers and Materials, 28(5), 2269-2278. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]

-

Kozitsyna, N. Y., Nefedov, S. E., Klyagina, A. P., & Moiseev, I. I. (2011). Novel heterometallic palladium–silver complex. Inorganica Chimica Acta, 370(1), 314-320. [Link]

-

Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Learn with Dr Mani. (2023, May 25). How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the Coordination Chemistry and Ligand Exchange of Palladium(II) Acetylacetonate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organometallic chemistry and catalysis, Palladium(II) acetylacetonate, Pd(acac)₂, stands as a cornerstone precursor and catalyst. Its deceptively simple formula belies a rich and complex coordination chemistry that is pivotal to its utility in a vast array of chemical transformations. This guide provides an in-depth exploration of the fundamental principles governing the coordination environment of Pd(acac)₂ and the nuanced mechanisms of its ligand exchange reactions. Authored from the perspective of a seasoned application scientist, this document aims to bridge theoretical concepts with practical, field-proven insights to empower researchers in their experimental designs and interpretations.

The Heart of the Matter: Unveiling the Core Coordination Chemistry of Pd(acac)₂

This compound is a neutral complex featuring a central palladium atom in the +2 oxidation state. The palladium center is coordinated by two acetylacetonate (acac) ligands.

Molecular Geometry and Electronic Structure

The Pd(II) ion, with its d⁸ electron configuration, strongly favors a square planar coordination geometry to maximize ligand field stabilization energy. In Pd(acac)₂, the two bidentate acetylacetonate ligands coordinate to the palladium center through their oxygen atoms, forming a highly stable, 16-electron complex.[1] This coordination results in a molecule with an approximate D₂h symmetry.

The acetylacetonate ligand, in its enolate form, features a delocalized π-system across the O-C-C-C-O backbone. This delocalization contributes significantly to the stability of the metal-ligand bond and the overall complex.

Synthesis of this compound

The synthesis of Pd(acac)₂ is a fundamental procedure in many laboratories. A common and reliable method involves the reaction of a palladium(II) salt, such as palladium(II) chloride (PdCl₂), with acetylacetone in the presence of a base to deprotonate the acetylacetone.

The Dynamics of Change: Ligand Exchange Reactions at the Pd(II) Center

The 16-electron configuration and the open coordination sites above and below the square plane make Pd(acac)₂ susceptible to nucleophilic attack, thus facilitating ligand exchange reactions. These reactions are central to its application as a catalyst precursor, where the in situ generation of the active catalytic species often involves the displacement of one or both acac ligands.

The Associative Mechanism: A Two-Pathway Dance

Ligand substitution at square planar d⁸ metal centers, such as Pd(II), predominantly proceeds via an associative mechanism .[2] This mechanism is characterized by the initial formation of a five-coordinate intermediate, which then expels a ligand to revert to a four-coordinate square planar geometry. The overall process can be described by a two-term rate law, which signifies two competing pathways for the substitution.[3][4]

Rate = (k₁ + k₂[Y]) [Pd(acac)₂]

Where:

-

[Pd(acac)₂] is the concentration of the palladium complex.

-

[Y] is the concentration of the entering ligand.

-

k₁ is the first-order rate constant for the solvent-assisted pathway.

-

k₂ is the second-order rate constant for the direct nucleophilic attack pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Insights into the mechanism of active catalyst generation for the Pd II (acac) 2 /PPh 3 system in the context of telomerization of 1,3-butadiene - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02171E [pubs.rsc.org]

- 4. US3960909A - Process for preparing palladium(II)acetylacetonate - Google Patents [patents.google.com]

The Alchemist's Guide to a Fickle Catalyst: A Technical Guide to the Safe Handling of Palladium(II) Acetylacetonate

Preamble: The Dual Nature of a Modern Alchemist's Tool

To the researchers, scientists, and drug development professionals who walk the fine line between discovery and hazard, this guide is offered. Palladium(II) acetylacetonate, Pd(acac)₂, is a cornerstone catalyst in modern organic synthesis, prized for its efficacy in forging the carbon-carbon and carbon-heteroatom bonds that are the very backbone of novel therapeutics and advanced materials. Yet, like the mercurial elements of old alchemy, its utility is matched by a portfolio of potential hazards. This document is not a mere recitation of safety data sheet (SDS) entries. Instead, it is a technical guide born from field-proven experience, designed to instill a deep, causal understanding of the risks and a self-validating system of safe practice. We will move beyond the "what" and delve into the "why," empowering you to handle this valuable reagent with the respect and informed caution it demands.

Section 1: Deconstructing the Hazard Profile - A Tale of Inconsistent Classifications

A critical first step in risk assessment is understanding the intrinsic hazards of a substance. In the case of this compound, a survey of supplier safety data sheets reveals a confounding landscape of varied GHS (Globally Harmonized System) classifications. This is not an error, but a crucial teaching point: hazard classification can be influenced by the purity of the substance, the presence of residual reactants from synthesis, and the specific datasets consulted by the supplier. A prudent scientist does not cherry-pick the most lenient classification but rather adopts a conservative approach based on the most comprehensive hazard profile.

The consensus from reputable sources points to a substance that is multi-hazardous.[1][2] It is a flammable solid , can be harmful if swallowed , causes skin and serious eye irritation , and may trigger respiratory irritation and allergic skin reactions .[1][3]

Table 1.1: Consolidated GHS Hazard Profile of this compound

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Causality and Scientific Insight |

| Flammable Solids | H228: Flammable solid | Danger | 🔥 | As a fine powder, Pd(acac)₂ has a high surface-area-to-volume ratio, making it susceptible to ignition from sparks, static discharge, or heat. The organic acetylacetonate ligands are the primary fuel source. |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | ❗ | While poorly absorbed, ingested palladium compounds can exert systemic toxicity. The primary concern is potential damage to the liver and kidneys.[4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | ❗ | The compound can defat the skin and cause inflammatory reactions upon contact. Prolonged exposure increases severity. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | ❗ | The crystalline structure can cause mechanical abrasion to the cornea. Chemical irritation from the compound itself can lead to significant, potentially lasting, damage. |

| Skin Sensitization | H317: May cause an allergic skin reaction | Warning | ❗ | Palladium is a known sensitizer.[5][6] Initial exposures may show no effect, but subsequent contact can trigger a significant allergic response (contact dermatitis). This is a permanent sensitization. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | ❗ | Inhalation of the fine powder can irritate the mucous membranes of the entire respiratory tract, leading to coughing and shortness of breath. |

Section 2: The Toxicological Deep Dive - Beyond Acute Effects

For professionals in drug development, a surface-level understanding of toxicity is insufficient. While many supplier SDSs state that the toxicological properties have not been fully investigated, a deeper dive into scientific literature provides a more nuanced picture.[7]

Cytotoxicity: Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, in some cases showing greater potency than cisplatin.[4] Its mechanism appears to involve the induction of apoptosis via the endoplasmic reticulum stress pathway, rather than direct DNA interaction.[4] This very bioactivity, which may be of interest therapeutically, underscores the need to prevent occupational exposure. Unintended cytotoxic effects on healthy tissues are a primary concern.

Genotoxicity: The genotoxic potential of palladium compounds is a subject of ongoing research. While some simple divalent palladium salts have not shown genotoxicity in certain assays (like the Ames test and micronucleus test), this should not be interpreted as a complete absence of risk.[5][6] The interaction of palladium ions with macromolecules like DNA can lead to strand breakage.[2][8] Given the critical role of palladium catalysts in synthesizing active pharmaceutical ingredients (APIs), the potential for trace metal contamination and its long-term health implications necessitates stringent control measures.

Long-Term Exposure: Chronic exposure to palladium compounds is primarily associated with sensitization and allergic contact dermatitis.[5][6] While systemic long-term effects in humans are not well-documented, animal studies suggest that prolonged exposure to palladium salts may lead to damage in the liver and kidneys.[4]

Section 3: The Hierarchy of Controls - A Self-Validating System for Exposure Prevention

Effective safety is not merely about wearing Personal Protective Equipment (PPE). It is a systematic approach that prioritizes the most effective control measures. This "Hierarchy of Controls" is the foundational logic of our self-validating safety system.

Caption: The Hierarchy of Controls prioritizes engineering solutions over procedural and personal measures.

Engineering Controls: Your Primary Shield

The most critical, non-negotiable control is to handle this compound within a certified chemical fume hood or a glovebox. This is for two primary reasons:

-

Containment of Inhalation Hazard: The fine, lightweight powder is easily aerosolized. A fume hood maintains a negative pressure, ensuring that any dust is captured and exhausted away from the user's breathing zone.

-

Mitigation of Fire/Explosion Risk: In the event of an accidental ignition or a reaction that generates flammable vapors, the fume hood provides containment and exhaust.

For weighing operations, where the risk of aerosolizing the powder is highest, a dedicated ventilated balance enclosure or a fume hood is mandatory.

Administrative Controls: Codifying Safe Practice

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling Pd(acac)₂ must be developed and readily available. This SOP should cover every step from transport and storage to use and disposal.

-

Designated Areas: All work with Pd(acac)₂ should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.

-

Training: All personnel must be trained on the specific hazards outlined in this guide and the corresponding SOPs before they are permitted to handle the compound.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential, but it is the last line of defense, to be used in conjunction with robust engineering and administrative controls.

-

Eye Protection: Chemical safety goggles are the minimum requirement. When there is a significant risk of splashing or powder aerosolization (e.g., during large-scale transfers), a full-face shield worn over safety goggles is mandated.

-

Hand Protection: The selection of appropriate gloves is critical.

-

Material: Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[9]

-

Protocol: For any manipulation, double-gloving is required. This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Gloves should be inspected for any signs of degradation (swelling, discoloration, tears) and changed immediately if contamination is suspected, or at a minimum, every 1-2 hours during continuous work. For tasks involving solvents, select a glove type rated for that specific solvent.

-

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Work clothes should be laundered separately from personal clothing.[1]

Section 4: Experimental Protocols - From Bottle to Reaction

Storage and Transport

-

Storage: Store this compound in its original, tightly sealed container in a cool, dry, well-ventilated area.[3] It should be stored away from sources of ignition and incompatible materials, particularly strong oxidizing agents.[3][7]

-

Transport: When transporting the container within the laboratory, use a secondary, shatter-proof container to mitigate the risk of spills from accidental drops.

Weighing and Transferring the Solid

This is a high-risk step due to the potential for generating airborne dust.

-

Preparation: Don all required PPE (double nitrile gloves, safety goggles, flame-resistant lab coat). Ensure the chemical fume hood or ventilated enclosure is operating correctly.

-

Grounding: If transferring significant quantities, ensure the container and receiving vessel are grounded to prevent static electricity buildup, which could ignite the powder.[1]

-

Manipulation: Handle the container gently. Do not use a scoopula in a manner that creates a "plume" of dust. Use a gentle rolling or tapping motion to transfer the solid. Avoid dropping the powder from a height.

-

Cleaning: After transfer, carefully decontaminate the spatula and weighing vessel with a solvent-moistened wipe (e.g., ethanol or isopropanol) within the fume hood. Dispose of the wipe as hazardous waste.

A Note on Air-Sensitive Handling: While Pd(acac)₂ is not pyrophoric, some reactions in which it is used are air-sensitive. For such applications, all manipulations should be performed in an inert atmosphere glovebox or using Schlenk line techniques.

Section 5: Emergency Protocols - Validating Your Preparedness

Spill Response

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. The procedure differs for minor and major spills.

Caption: Workflow for responding to a this compound spill.

Key Principles for Spill Cleanup:

-

DO NOT use a dry brush or towel, as this will aerosolize the powder.

-

DO NOT use a standard vacuum cleaner, which can create a dust explosion. If a vacuum is used, it must be an explosion-proof model designed for hazardous dusts.[1]

-

DO NOT use water to clean up the bulk powder, as this can create contaminated runoff.[1]

First Aid

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.[1][7]

-

Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink a glass of water. Seek immediate medical attention.[1]

Section 6: The End of the Cycle - Waste Disposal and Deactivation

All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

-

Collection: Collect all solid waste in a clearly labeled, sealed container. The label should read "Hazardous Waste: this compound".

-

Disposal: Disposal must be handled through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in regular trash.

-

Recycling and Reclamation: Due to the high value of palladium, reclamation is the preferred disposal route. Many licensed waste handlers can recover the precious metal, which is both economically and environmentally sound. Discuss this option with your EHS office.

-

Deactivation (for experts only): In some research settings, chemical deactivation may be an option to render the waste less hazardous before disposal. This typically involves reducing the Pd(II) to the less mobile Pd(0). Such procedures are themselves hazardous, require a thorough understanding of the chemistry involved, and should only be performed by trained personnel following a validated and risk-assessed SOP.

Conclusion: From Knowledge to Wisdom

This compound is a powerful tool, and like any such tool, its safe use is a function of knowledge, preparation, and respect for its inherent properties. By understanding the causality behind each safety precaution—from the risk of dust explosion that mandates handling in a fume hood to the permanent nature of sensitization that demands rigorous glove discipline—we elevate our practice from simple adherence to informed, self-validating wisdom. It is this level of understanding that truly separates the professional scientist from the mere technician and ensures that our pursuit of discovery does not come at the cost of our health and safety.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Palladium(ii)acetylacetonate, 35% pd. Retrieved from [Link]

-

Gebel, T., Lantzsch, H., Plessow, K., & Dunkelberg, H. (1997). Genotoxicity of platinum and palladium compounds in human and bacterial cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 389(2-3), 183-190. Retrieved from [Link]

-

Kielhorn, J., Melber, C., Keller, D., & Mangelsdorf, I. (2002). Palladium – a review of exposure and effects to human health. International Journal of Hygiene and Environmental Health, 205(6), 417-432. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Palladium acetylacetonate. National Center for Biotechnology Information. Retrieved from [Link]

-

SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

-

Loba Chemie. (2019, March 7). PALLADIUM (II) ACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium Toxicity in Animals and in in vitro Test Systems — An Overview. Retrieved from [Link]

-

Zherdev, A. V., et al. (1997). Cyto- and genotoxic effects of coordination complexes of platinum, palladium and rhodium in vitro. Archives of Toxicology, 71(1-2), 53-58. Retrieved from [Link]

Sources

- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 5. Palladium--a review of exposure and effects to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium - Toxic Metals (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

A Technical Guide to the Applications of Palladium(II) Acetylacetonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium(II) acetylacetonate, commonly abbreviated as Pd(acac)₂, is a versatile and highly valuable organometallic complex with the chemical formula Pd(C₅H₇O₂)₂.[1] As a stable, yellow, crystalline solid, it serves as a crucial precursor for generating catalytically active palladium species, finding widespread use across organic synthesis, materials science, and beyond. This guide provides a comprehensive overview of the core applications of Pd(acac)₂ (CAS No. 14024-61-4), focusing on its role as a catalyst precursor in pivotal cross-coupling reactions, its utility in the synthesis of advanced nanomaterials, and its function in thin-film deposition techniques. Methodologies, mechanistic insights, and comparative data are presented to offer field-proven insights for laboratory and industrial applications.

Introduction: Understanding this compound